molecular formula C12H20N2O2 B6983818 1-[(3-Methoxyspiro[3.3]heptan-1-yl)amino]cyclopropane-1-carboxamide

1-[(3-Methoxyspiro[3.3]heptan-1-yl)amino]cyclopropane-1-carboxamide

Cat. No.: B6983818
M. Wt: 224.30 g/mol
InChI Key: XCQXBJVUEBEFLS-UHFFFAOYSA-N
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Description

1-[(3-Methoxyspiro[33]heptan-1-yl)amino]cyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxyspiro[3.3]heptan-1-yl)amino]cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate, 3-methoxyspiro[3.3]heptan-1-one, through a cyclization reaction.

    Amination Reaction: The spirocyclic intermediate is then subjected to an amination reaction with cyclopropane-1-carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methoxyspiro[3.3]heptan-1-yl)amino]cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3-Methoxyspiro[3.3]heptan-1-yl)amino]cyclopropane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and chemical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyspiro[3.3]heptan-1-yl)amino]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Methoxyspiro[3.3]heptan-1-one: A precursor in the synthesis of the target compound, sharing the spirocyclic core structure.

    Cyclopropane-1-carboxamide: Another related compound, differing in the absence of the spirocyclic moiety.

Uniqueness: 1-[(3-Methoxyspiro[3.3]heptan-1-yl)amino]cyclopropane-1-carboxamide is unique due to its combination of the spirocyclic structure and the cyclopropane-1-carboxamide moiety. This dual structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(3-methoxyspiro[3.3]heptan-1-yl)amino]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-16-9-7-8(11(9)3-2-4-11)14-12(5-6-12)10(13)15/h8-9,14H,2-7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQXBJVUEBEFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C12CCC2)NC3(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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